molecular formula C10H18O4 B158621 Dimethyl suberate CAS No. 1732-09-8

Dimethyl suberate

Cat. No.: B158621
CAS No.: 1732-09-8
M. Wt: 202.25 g/mol
InChI Key: LNLCRJXCNQABMV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl suberate can be synthesized through the esterification of suberic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods: In industrial settings, this compound is produced by the esterification of suberic acid with methanol. The process involves the use of large-scale reactors where suberic acid and methanol are combined with an acid catalyst. The reaction mixture is heated to promote esterification, and the resulting product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Dimethyl suberate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst, heat.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Transesterification: Alcohols, acid or base catalyst.

Major Products Formed:

Scientific Research Applications

Dimethyl suberate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dimethyl suberate involves its ability to undergo esterification and transesterification reactions. These reactions are facilitated by the presence of acid or base catalysts, which promote the exchange of ester groups with other alcohols. The molecular targets and pathways involved in these reactions include the activation of the ester bond and the formation of new ester linkages .

Comparison with Similar Compounds

Dimethyl suberate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific carbon chain length, which provides it with distinct physical and chemical properties. This makes it suitable for specific applications in organic synthesis, biology, and industry .

Properties

IUPAC Name

dimethyl octanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-13-9(11)7-5-3-4-6-8-10(12)14-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLCRJXCNQABMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061926
Record name Dimethyl suberate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1732-09-8
Record name Dimethyl suberate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1732-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octanedioic acid, 1,8-dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanedioic acid, 1,8-dimethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyl suberate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl suberate
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

Cyclooctene (100 mg) was dissolved in MeOH (10 mL), and OsO4 (0.11 mL, 2.5% in tBuOH) was added and stirred for 5 min. OXONE (2.23 g) was added in one portion and the reaction had a final volume (14 mL). The reaction was stirred at room temperature for 18 hours or until the solution becomes colorless. This usually marks the completion of the reaction which was verified by TLC or GC. Na2SO3 (600 mg) was added, to reduce the remaining Os(VIII), and stirred for an additional hour or until solution became dark brown/black. EtOAc was added to extract the products and 1N HCl was used to dissolve the salts. The organic extract was washed with 1N HCl (50 mL×3) and brine (50 mL), dried over Na2SO4, and the solvent was removed under reduced pressure to obtain the crude product. Suberic acid dimethyl ester was obtained in 30% yield after purification by silica gel column chromatography.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
2.23 g
Type
reactant
Reaction Step Two
Quantity
600 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.11 mL
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Dimethyl suberate influence the mobility of pesticides in plant waxes?

A1: this compound, classified as an n-alkyl ester, can significantly enhance the mobility of certain pesticides within plant waxes. Studies have shown that increasing concentrations of this compound within reconstituted Stephanotis and barley waxes led to a 2-8 fold increase in the mobility of 2,4-Dichlorophenoxybutyric acid (2,4-DB), a common herbicide. [] This effect is attributed to this compound's interaction with the wax structure, likely disrupting its crystallinity and increasing the diffusion rate of 2,4-DB. [] Notably, this impact on 2,4-DB mobility was greater for this compound compared to alcohol ethoxylates at the same internal concentrations within the wax. [] This highlights this compound's potential in influencing the uptake and efficacy of agrochemicals.

Q2: Can you describe the structural characteristics of this compound and its synthesis?

A2: this compound (C10H18O4) possesses a linear structure with a molecular weight of 202.25 g/mol. It consists of a suberic acid backbone (octanedioic acid) with methyl ester groups at both ends. While specific spectroscopic data is not provided in the given research, this compound can be characterized by techniques like Infrared (IR) spectroscopy, revealing characteristic peaks for ester and alkyl groups, and Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, providing insights into the arrangement of hydrogen atoms within the molecule. This compound is notably a by-product in the electrochemical synthesis of suberic acid from glutaric anhydride. [] This synthetic route involves the electrolysis of glutaric anhydride, leading to the formation of suberic acid alongside various by-products, including this compound. [] The presence and characteristics of this compound in this process highlight the importance of understanding by-product formation in electrochemical synthesis.

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